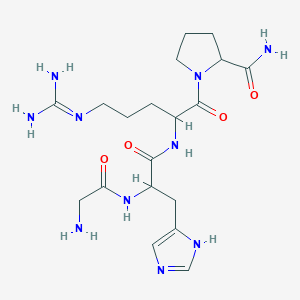
Bis(1,5-cyclooctadiene)(duroquinone)nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,5-cyclooctadiene)(duroquinone)nickel: is a coordination complex featuring nickel (0) bound to the alkene groups in two 1,5-cyclooctadiene ligands and a duroquinone ligand. This compound is known for its stability and is used as a precatalyst in various nickel-catalyzed reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,5-cyclooctadiene)(duroquinone)nickel typically involves the reduction of nickel (II) acetylacetonate in the presence of 1,5-cyclooctadiene and duroquinone. The reaction proceeds as follows :
Ni(acac)2+2COD+2AlEt3→Ni(COD)2+2acacAlEt2+C2H6+C2H4
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling adjustments to accommodate larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1,5-cyclooctadiene)(duroquinone)nickel undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions where the nickel center is oxidized.
Reduction: It can also be reduced under specific conditions.
Substitution: Ligand exchange reactions are common, where the 1,5-cyclooctadiene and duroquinone ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange often requires high temperatures and the presence of phosphines or N-heterocyclic carbenes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions can yield new nickel complexes with different ligands .
Applications De Recherche Scientifique
Chemistry: Bis(1,5-cyclooctadiene)(duroquinone)nickel is widely used as a precatalyst in various nickel-catalyzed reactions, including:
- Suzuki-Miyaura coupling
- Borylation of aryl halides
- Alkene hydroarylation
Biology and Medicine: While its applications in biology and medicine are less common, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials through nickel-catalyzed polymerization reactions .
Mécanisme D'action
The mechanism by which Bis(1,5-cyclooctadiene)(duroquinone)nickel exerts its effects involves the activation of the nickel center, which facilitates various catalytic processes. The nickel center can undergo oxidative addition, reductive elimination, and ligand exchange, enabling a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
- Bis(1,5-cyclooctadiene)nickel
- Bis(triphenylphosphine)dicarbonylnickel
- Nickel(II) acetylacetonate
Uniqueness: Bis(1,5-cyclooctadiene)(duroquinone)nickel is unique due to its stability and versatility as a precatalyst. Its ability to facilitate a wide range of nickel-catalyzed reactions, combined with its air and thermal stability, makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C22H36NiO2-4 |
|---|---|
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;nickel;2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2.C8H12.4CH3.Ni/c1-5-6(2)10(12)8(4)7(3)9(5)11;1-2-4-6-8-7-5-3-1;;;;;/h1-4H3;1-2,7-8H,3-6H2;4*1H3;/q;;4*-1;/b;2-1-,8-7-;;;;; |
Clé InChI |
JQSUCZTZBUEWKA-XQGFCXCHSA-N |
SMILES isomérique |
[CH3-].[CH3-].[CH3-].[CH3-].CC1=C(C(=O)C(=C(C1=O)C)C)C.C1/C=C\CC/C=C\C1.[Ni] |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[CH3-].CC1=C(C(=O)C(=C(C1=O)C)C)C.C1CC=CCCC=C1.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)

![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)



![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)





